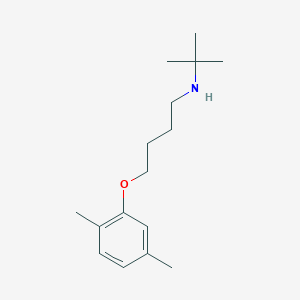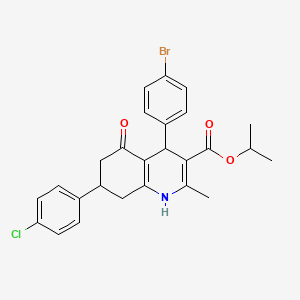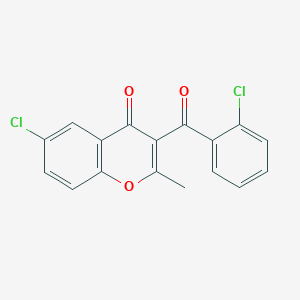
2-(2-bromo-4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of chemicals that have been extensively studied for their chemical and physical properties, synthesis methods, and potential applications in various fields. This introduction draws on research related to similar compounds, providing a basis for understanding the specific aspects of synthesis, structure analysis, and properties.
Synthesis Analysis
The synthesis of related acetamide compounds often involves reactions utilizing halophenols, dichloroacetamide, and various catalysts in organic solvents like tetrahydrofuran (THF) under specific conditions (Tao Jian-wei, 2009). These methodologies provide a framework for synthesizing complex acetamides, including the target compound, by adjusting reactants and conditions to achieve the desired molecular structure.
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy are critical techniques for analyzing the molecular structure of acetamide compounds. Studies on similar compounds reveal intricate details about their crystal structure, intramolecular hydrogen bonding, and molecular conformation (P. Jansukra et al., 2021). These techniques can be applied to the target compound to elucidate its structure and bonding patterns.
Chemical Reactions and Properties
The reactivity and chemical behavior of acetamide compounds are influenced by their functional groups and molecular structure. For instance, studies have shown how different substituents on the acetamide backbone affect its reactivity towards cyclization and other chemical transformations (O. A. Savchenko et al., 2020). These insights can help predict the chemical reactions and properties of the compound .
Physical Properties Analysis
The physical properties of acetamide derivatives, such as melting points, solubility, and crystal structure, are significantly affected by their molecular arrangement and intermolecular interactions. Research on related compounds provides valuable information on how structural variations influence these physical properties (K. Saravanan et al., 2016).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are determined by the molecular structure and functional groups of acetamide compounds. Analyzing related research helps in understanding the chemical behavior of the target compound and its potential interactions (Gao Yonghong, 2009).
Propiedades
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrClNO3/c14-11-6-9(15)3-4-12(11)19-8-13(17)16-7-10-2-1-5-18-10/h3-4,6,10H,1-2,5,7-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZRLGDHHXRSMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)COC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl [5-(5-bromo-2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5106404.png)


![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazole-4,5-dione 4-[(2,4,6-tribromophenyl)hydrazone]](/img/structure/B5106423.png)
![2-(2-fluorophenyl)-N-[2-(2-pyridinylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]acetamide](/img/structure/B5106448.png)
![methyl 5-({[(butylamino)carbonyl]amino}sulfonyl)-2-furoate](/img/structure/B5106455.png)
![3-[(2-furylmethyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5106458.png)

![5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B5106463.png)
![methyl 4-[3-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5106469.png)
![3-(ethylthio)-6-(2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5106475.png)
![N~2~-(4-chlorophenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5106488.png)

![2-[4-(benzyloxy)-3-ethoxy-5-iodobenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5106497.png)